TCN238's 30-Fold Selectivity Over mGluR5 Contrasts with Pan-Group III PAM Activity
In a direct, assay-matched comparison using human recombinant receptors in CHO-K1 cells, TCN238 demonstrates a 30-fold selectivity window for mGlu4 over mGluR5, with an EC50 of 1 µM for mGlu4 versus an IC50 of >30 µM for mGluR5. In contrast, many other mGlu4 PAMs, such as VU0361737, exhibit broader Group III activity, modulating mGlu7 and mGlu8 at similar concentrations, which introduces potential confounding variables in experiments aimed at isolating mGlu4-specific effects. [1] This selectivity is critical for researchers requiring a clean, mGlu4-specific tool compound without the interference of off-target mGluR modulation.
| Evidence Dimension | Selectivity for mGlu4 over mGluR5 |
|---|---|
| Target Compound Data | mGlu4 EC50 = 1 µM; mGluR5 IC50 > 30 µM (human) |
| Comparator Or Baseline | VU0361737: mGlu4 EC50 = 240 nM (human), also modulates mGlu7 (EC50 = 1.8 µM) and mGlu8 (EC50 = 560 nM) |
| Quantified Difference | TCN238: >30-fold selectivity over mGluR5, with no activity at mGlu7/8 up to 10 µM; VU0361737: ~1.8- to 7.5-fold selectivity over mGlu7/8. |
| Conditions | Human recombinant receptors in CHO-K1 cells (mGlu4/mGlu5) and HEK293 cells (mGlu7/8) via calcium mobilization assays. |
Why This Matters
Procurement for studies requiring clean mGlu4 activation without confounding mGlu5, mGlu7, or mGlu8 activity should favor TCN238 over VU0361737 or similar broad-spectrum PAMs.
- [1] East SP, et al. An orally bioavailable positive allosteric modulator of the mGlu4 receptor with efficacy in an animal model of motor dysfunction. Bioorg Med Chem Lett. 2010 Aug 15;20(16):4901-5. View Source
